

(-)-Albine Alkaloid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923

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Introduction

(-)-Albine is a tetracyclic quinolizidine alkaloid found in various species of the *Lupinus* genus. Quinolizidine alkaloids are a class of secondary metabolites known for their diverse biological activities, making them of interest to researchers in pharmacology and drug development. This technical guide provides a detailed overview of the chemical structure of (-)-Albine, along with representative quantitative data and experimental protocols relevant to its class of compounds, the quinolizidine alkaloids. Due to the limited availability of specific, in-depth experimental data solely for (-)-Albine in publicly accessible literature, this guide leverages information from closely related and well-studied quinolizidine alkaloids to provide a comprehensive technical context.

Chemical Structure of (-)-Albine

(-)-Albine is a complex alkaloid with the chemical formula $C_{14}H_{20}N_2O$. Its systematic IUPAC name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0^{2,7}]tridec-5-en-4-one. The structure features a tetracyclic quinolizidine core with a prop-2-enyl (allyl) substituent.

Molecular Details:

Property	Value
Molecular Formula	C ₁₄ H ₂₀ N ₂ O
Molecular Weight	232.32 g/mol
IUPAC Name	(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0 ^{2,7}]tridec-5-en-4-one
CAS Number	53915-26-7

Quantitative Data

Detailed experimental spectroscopic data specifically for **(-)-Albine** is not extensively published. Therefore, this section presents a summary of expected and representative quantitative data for quinolizidine alkaloids, which would be essential for the characterization of **(-)-Albine**.

Spectroscopic Data (Representative for Quinolizidine Alkaloids)

¹H NMR Spectroscopy: The proton NMR spectrum of a quinolizidine alkaloid like **(-)-Albine** would be complex due to the rigid polycyclic structure and numerous stereocenters. Key diagnostic signals would include those for the vinyl protons of the allyl group, methine protons adjacent to nitrogen atoms, and methylene protons of the quinolizidine rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. For **(-)-Albine**, one would expect to observe signals for the carbonyl carbon, olefinic carbons of the enone system and the allyl group, as well as a series of signals for the methine and methylene carbons of the tetracyclic core.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of quinolizidine alkaloids typically shows a prominent molecular ion peak.^[1] The fragmentation pattern is highly dependent on the stereochemistry of the ring junctions and provides valuable structural information.^[1] Common fragmentation pathways involve the loss of side chains and cleavage of the quinolizidine rings.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in **(-)-Albine**.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H stretch (secondary amine)	3300-3500
C-H stretch (alkene)	3010-3100
C-H stretch (alkane)	2850-3000
C=O stretch (α,β -unsaturated ketone)	1650-1685
C=C stretch (alkene)	1620-1680
C-N stretch	1020-1250

Experimental Protocols

The following are detailed, representative methodologies for the isolation and analysis of quinolizidine alkaloids from Lupinus species. These protocols can be adapted for the specific isolation and characterization of **(-)-Albine**.

Isolation of Quinolizidine Alkaloids from Lupinus Seeds

This protocol describes a general acid-base extraction method.

Materials:

- Dried and ground Lupinus seeds
- Methanol
- Hydrochloric acid (HCl), 0.5 M
- Ammonia solution (NH₄OH), 25%
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)

- Rotary evaporator
- Separatory funnel
- pH meter or pH paper

Procedure:

- Extraction: Macerate 100 g of finely ground Lupinus seeds with 500 mL of methanol for 24 hours at room temperature.
- Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Acidification: Dissolve the resulting crude extract in 100 mL of 0.5 M HCl.
- Purification: Wash the acidic aqueous solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.
- Basification: Adjust the pH of the aqueous layer to 10-11 with a 25% ammonia solution.
- Alkaloid Extraction: Extract the alkaline solution with 5 x 50 mL of dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
- Further Purification: The crude alkaloid mixture can be further purified by column chromatography on silica gel or alumina, using a gradient of methanol in chloroform as the eluent.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
- Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range m/z 40-550.

High-Performance Liquid Chromatography (HPLC-MS/MS):[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

Biological Activity and Signaling Pathways

Specific pharmacological studies on **(-)-Albine** are scarce. However, quinolizidine alkaloids as a class exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[\[6\]](#) They are known to interact with various molecular targets, including receptors and enzymes.

Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of quinolizidine alkaloids, including **(-)-Albine**, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions to form the characteristic quinolizidine skeleton.



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Caption: Simplified biosynthetic pathway of quinolizidine alkaloids.

Conclusion

(-)-Albine is a structurally interesting quinolizidine alkaloid with potential for further scientific investigation. While detailed experimental data for this specific compound is limited, the established knowledge of the broader class of quinolizidine alkaloids provides a solid foundation for its isolation, characterization, and biological evaluation. The methodologies and representative data presented in this guide are intended to support researchers and drug development professionals in their exploration of **(-)-Albine** and other related natural products. Further research is warranted to fully elucidate the specific spectroscopic properties and pharmacological profile of **(-)-Albine**.

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References

- 1. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in *Lupinus angustifolius* L. and Its Processed Foods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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